molecular formula C10H10N2O2 B1489620 6-Methoxy-2-methylquinazolin-4-ol CAS No. 51413-71-9

6-Methoxy-2-methylquinazolin-4-ol

Cat. No.: B1489620
CAS No.: 51413-71-9
M. Wt: 190.2 g/mol
InChI Key: JOGHWTUPCJOYMF-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylquinazolin-4-ol (C₁₀H₁₀N₂O₂) is a quinazoline derivative characterized by a methoxy group at the 6-position and a methyl group at the 2-position of the quinazolin-4-ol scaffold. Its structure is confirmed by NMR and mass spectrometry data, including a molecular ion peak at m/z 209 [M+H]⁺ and distinct $^1$H NMR signals (e.g., δ 7.92 ppm for aromatic protons) .

Properties

IUPAC Name

6-methoxy-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-11-9-4-3-7(14-2)5-8(9)10(13)12-6/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGHWTUPCJOYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-2-methylquinazolin-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound belongs to the quinazoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine-like ring. The methoxy group at position 6 and a methyl group at position 2 contribute to its unique chemical properties and biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to suppress invasion capabilities in gastric cancer cells (AGS cells) by inhibiting epithelial–mesenchymal transition (EMT) markers. At a concentration of 5 µM, the compound decreased the expression of genes associated with cell motility and inhibited the STAT3 signaling pathway, which is crucial for cancer metastasis .

Table 1: Summary of Anticancer Activity

Concentration (µM)Effect on E-cadherinEffect on N-cadherinInhibition of STAT3
5IncreasedDecreasedInhibited

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. In a study evaluating its antimycobacterial activity, it was noted that this compound demonstrated effective inhibition against Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

Microbial StrainIC50 (µM)
Mycobacterium tuberculosis<30
Methicillin-resistant Staphylococcus aureus (MRSA)Not specified

The mechanisms underlying the biological activities of this compound are multifaceted. Its anticancer effects are attributed to the modulation of key signaling pathways involved in cell proliferation and metastasis. The inhibition of STAT3 signaling is particularly noteworthy as it plays a pivotal role in cancer cell survival and growth .

In terms of antimicrobial action, the compound's ability to disrupt bacterial cell function may involve interference with essential metabolic pathways, although specific mechanisms remain to be fully elucidated.

Case Studies

  • Gastric Cancer Study : A recent study involving AGS cells highlighted the compound's role in reducing EMT markers and promoting E-cadherin expression, which is vital for maintaining epithelial integrity .
  • Antimycobacterial Research : Another investigation focused on the structural activity relationship (SAR) of quinazoline derivatives indicated that modifications to the quinazoline core could enhance antimicrobial efficacy against Mycobacterium species .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Methoxy-2-methylquinazolin-4-ol derivatives. These compounds have been evaluated for their cytotoxicity against various cancer cell lines:

  • Cytotoxicity Studies : A series of quinazolin-4(3H)-one derivatives, including those related to this compound, exhibited significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. Some derivatives showed IC50 values significantly lower than traditional chemotherapeutics like lapatinib .
CompoundCell LineIC50 (µM)
2iMCF-70.173
3iHER20.079
3gA27800.132

Tyrosine Kinase Inhibition

The mechanism of action for these compounds often involves the inhibition of tyrosine kinases, which are crucial in cancer cell signaling pathways:

  • Inhibitory Activity : Compounds derived from this compound have shown potent inhibitory activity against several tyrosine kinases, including CDK2, HER2, and EGFR. For instance, compound 3i demonstrated comparable inhibitory activity to lapatinib against HER2 .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives in preclinical settings:

Case Study 1: Anticancer Activity

A study synthesized multiple quinazolinone derivatives and tested their cytotoxic effects on MCF7 and A2780 cell lines. Notably, compounds exhibited IC50 values ranging from 0.20 µM to 3.79 µM, indicating strong anticancer potential .

Case Study 2: Enzyme Inhibition

Research has shown that specific derivatives act as non-competitive inhibitors against CDK2 and competitive inhibitors against EGFR, suggesting their potential as targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Key Properties/Applications Source
6-Methoxy-2-methylquinazolin-4-ol 6-OCH₃, 2-CH₃ C₁₀H₁₀N₂O₂ Intermediate for PROTACs; UPLC-MS m/z 209
6,7-Dimethoxy-2-methylquinazolin-4-ol 6,7-di-OCH₃, 2-CH₃ C₁₁H₁₂N₂O₃ Enhanced solubility; 100% yield in synthesis
7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4-ol 7-OBn, 6-OCH₃, 2-CH₃ C₁₈H₁₆N₂O₃ Improved lipophilicity; 75% synthesis yield
6-Methylquinazolin-4-ol 6-CH₃ C₉H₈N₂O Reduced steric hindrance; CID 135452442
6-Chloro-2-(methylsulfanyl)quinazolin-4-ol 6-Cl, 2-SCH₃ C₉H₇ClN₂OS Electrophilic reactivity; CAS 1099597-48-4

Physicochemical Properties

  • Solubility : The methoxy group enhances aqueous solubility compared to 6-methylquinazolin-4-ol .
  • Reactivity: Chlorination at the 4-position (via POCl₃) is more efficient (56% yield) in this compound than in non-methoxy analogues .
  • Lipophilicity : Benzyloxy substitution (e.g., 7-OBn) increases logP values, favoring blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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